molecular formula C10H11ClO3S B3388564 6-Chlorosulfonyl-5-methoxyindane CAS No. 88040-92-0

6-Chlorosulfonyl-5-methoxyindane

Cat. No. B3388564
CAS RN: 88040-92-0
M. Wt: 246.71 g/mol
InChI Key: SJOLEHYHMOBNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorosulfonyl-5-methoxyindane, also known as 6-CSI, is a chemical compound with the molecular formula C10H10ClNO3S1. It is a member of the indane family of compounds and is used in scientific research applications1. It is primarily used in scientific research as a tool to study the effects of indane compounds on the central nervous system1.



Synthesis Analysis

The synthesis of 6-Chlorosulfonyl-5-methoxyindane is not explicitly mentioned in the search results. However, similar compounds are synthesized by treating their precursors with chlorosulfonic acid23.



Molecular Structure Analysis

The molecular structure of 6-Chlorosulfonyl-5-methoxyindane is not explicitly mentioned in the search results. However, it is known that the compound has a high affinity for the serotonin transporter1.



Chemical Reactions Analysis

The specific chemical reactions involving 6-Chlorosulfonyl-5-methoxyindane are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chlorosulfonyl-5-methoxyindane are not explicitly mentioned in the search results. However, it is known that the compound has a high affinity for the serotonin transporter1.


Future Directions

There are several future directions for research involving 6-Chlorosulfonyl-5-methoxyindane1. One area of interest is the potential therapeutic uses of the compound. Its effects on the serotonin system make it a potential candidate for the treatment of depression and other mood disorders1. Another area of interest is the development of new indane compounds with improved properties, such as increased potency or reduced toxicity1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOLEHYHMOBNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride

CAS RN

88040-92-0
Record name 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 g (0.34 mole) of 5-methoxyindane are reacted with 75 ml of chlorosulfonic acid analogously to Example 1 a to give 6-chlorosulfonyl-5-methoxyindane.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chlorosulfonyl-5-methoxyindane
Reactant of Route 2
Reactant of Route 2
6-Chlorosulfonyl-5-methoxyindane
Reactant of Route 3
6-Chlorosulfonyl-5-methoxyindane
Reactant of Route 4
Reactant of Route 4
6-Chlorosulfonyl-5-methoxyindane
Reactant of Route 5
Reactant of Route 5
6-Chlorosulfonyl-5-methoxyindane
Reactant of Route 6
6-Chlorosulfonyl-5-methoxyindane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.